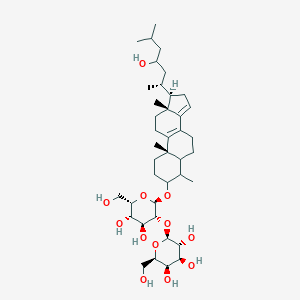

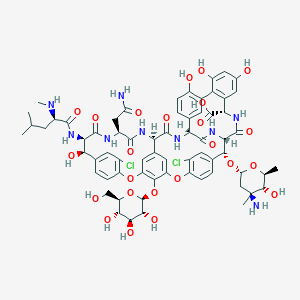

![molecular formula C15H15NO5S B040399 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 117309-46-3](/img/structure/B40399.png)

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid is a useful research compound. Its molecular formula is C15H15NO5S and its molecular weight is 321.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation of Aromatic Compounds

The ability of Escherichia coli to use aromatic compounds as sole carbon and energy sources sheds light on the catabolism of aromatic compounds, including various aromatic acids and amines. This extensive overview emphasizes the potential of E. coli as a model system to decipher biochemical, genetic, evolutionary, and ecological aspects of aromatic compound degradation. Such insights could lead to engineered E. coli strains for specific biodegradation and biotransformation applications, highlighting the broader relevance of studying aromatic acid catabolism in environmental and industrial contexts (Díaz et al., 2001).

Herbicide Toxicity and Environmental Impact

Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provides insights into the environmental impact of phenoxy herbicides, including their toxicity, mutagenicity, and the need for degradation studies. This scientometric review underscores the importance of understanding the molecular biology of herbicide action, exposure assessment, and the environmental fate of such compounds. It suggests future research directions that could inform safer agricultural practices and environmental protection measures (Zuanazzi et al., 2020).

Methionine Biosynthesis and Dietary Supplementation

The gastrointestinal handling of methionine, an essential amino acid, involves various transport proteins and has implications for dietary supplementation and health. The review of methionine absorption mechanisms and the role of transporters provides a basis for understanding how dietary methionine and its supplements impact metabolism and health, potentially guiding nutritional strategies for improving human and animal health (Mastrototaro et al., 2016).

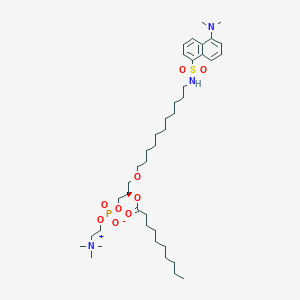

Spin Label Amino Acids in Peptide Studies

The spin label amino acid TOAC's applications in peptide studies demonstrate its utility in analyzing peptide backbone dynamics, secondary structure, and interactions with membranes or other molecules. This highlights the importance of such tools in developing therapeutics and understanding biological processes at the molecular level (Schreier et al., 2012).

Perfluorinated Compounds and Bioaccumulation

A critical review on perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) emphasizes their environmental persistence and the bioaccumulation concerns associated with these chemicals. This research informs environmental health and safety regulations, guiding efforts to mitigate the impact of these persistent organic pollutants (Conder et al., 2008).

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNBBRUKSKERPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333327 |

Source

|

| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117309-46-3 |

Source

|

| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)